molecular formula C17H16N2OS B2716739 10-(pyrrolidine-1-carbonyl)-10H-phenothiazine CAS No. 176092-22-1

10-(pyrrolidine-1-carbonyl)-10H-phenothiazine

Cat. No.: B2716739
CAS No.: 176092-22-1
M. Wt: 296.39
InChI Key: IHPFEJWVFJCIQK-UHFFFAOYSA-N
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Description

10-(pyrrolidine-1-carbonyl)-10H-phenothiazine is a compound that has garnered interest due to its unique chemical structure and properties It is a derivative of phenothiazine, a heterocyclic compound known for its applications in dyes, pharmaceuticals, and as an antipsychotic agent

Mechanism of Action

Target of Action

Phenothiazin-10-yl(pyrrolidin-1-yl)methanone is a new luminogen that has been synthesized and characterized for its unique properties It is known to exhibit apparent aggregation-induced emission, polymorphism, and mechanochromism properties .

Mode of Action

The interaction of Phenothiazin-10-yl(pyrrolidin-1-yl)methanone with its targets results in high-contrast luminescence dependent on polymorphism and mechanochromism . This means that the compound can change its luminescence properties based on its physical state and the mechanical pressure applied to it .

Biochemical Pathways

The compound’s mechanochromic luminescence behaviors are rationalized to be caused by changes in molecular conformations, intermolecular interactions, molecular packing patterns, and aggregate morphologies .

Result of Action

The molecular and cellular effects of Phenothiazin-10-yl(pyrrolidin-1-yl)methanone’s action are primarily observed as changes in luminescence properties. The compound exhibits two kinds of crystals with sky blue and green photoluminescence respectively . The sky blue photoluminescence is progressively red-shifted to orange photoluminescence along with the photoluminescence intensity change when the crystal is compressed under gradually strengthened external pressure .

Action Environment

The action, efficacy, and stability of Phenothiazin-10-yl(pyrrolidin-1-yl)methanone are influenced by environmental factors such as external pressure and physical state. For instance, the compound shows reversible photoluminescence changes between sky blue and yellow by repeated grinding and solvent fuming .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(pyrrolidine-1-carbonyl)-10H-phenothiazine typically involves the reaction of phenothiazine with pyrrolidine in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where phenothiazine is reacted with pyrrolidine under reflux conditions in an organic solvent such as toluene or dichloromethane. The reaction is often catalyzed by a base such as potassium carbonate or sodium hydride to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This method not only improves efficiency but also reduces the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

10-(pyrrolidine-1-carbonyl)-10H-phenothiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions to prevent hydrolysis.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often catalyzed by bases or acids depending on the nucleophile used.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced phenothiazine derivatives

    Substitution: Substituted phenothiazine derivatives

Scientific Research Applications

10-(pyrrolidine-1-carbonyl)-10H-phenothiazine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe due to its luminescent properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes.

Comparison with Similar Compounds

10-(pyrrolidine-1-carbonyl)-10H-phenothiazine can be compared with other phenothiazine derivatives such as:

    Chlorpromazine: An antipsychotic agent with a similar phenothiazine core but different substituents.

    Promethazine: An antihistamine with a phenothiazine structure.

    Thioridazine: Another antipsychotic with structural similarities.

The uniqueness of this compound lies in its combination of the phenothiazine core with a pyrrolidinyl group, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

phenothiazin-10-yl(pyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c20-17(18-11-5-6-12-18)19-13-7-1-3-9-15(13)21-16-10-4-2-8-14(16)19/h1-4,7-10H,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPFEJWVFJCIQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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